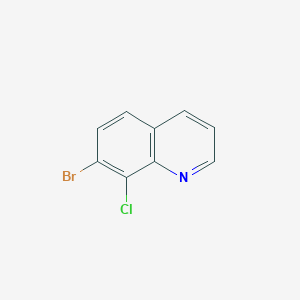
7-Bromo-8-chloroquinoline
Overview
Description
7-Bromo-8-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It is a solid substance and its CAS Number is 1429790-80-6 .
Synthesis Analysis
The synthesis of 7-Chloroquinoline derivatives has been achieved using mixed Lithium-Magnesium reagents . Both the C4 and C8 positions of 7-chloroquinoline could be magnesiated successfully, followed by functionalization with several aldehydes and other electrophiles . The end products were obtained in good to excellent yields .Molecular Structure Analysis
The structure analysis of a similar compound, 7-Bromoquinolin-8-ol, has established that bromination of an 8-hydroxyquinoline derivative occurred in the 7-position . Intermolecular and weak intramolecular O—H N hydrogen bonds are present, the former causing the molecules to pack as hydrogen-bonded dimers in the solid state .Chemical Reactions Analysis
The photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates has been studied . The results indicate differences in the photochemical mechanisms and product outcomes, and reveal that the triplet excited state is most likely on the pathway to the product and that dehalogenation competes with the release of acetate .Scientific Research Applications
Organic Synthesis
7-Bromo-8-chloroquinoline serves as a versatile building block in organic synthesis. Its halogenated structure makes it a reactive intermediate for constructing more complex quinoline derivatives. These derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and fluorescent materials due to their unique chemical properties .
Pharmaceutical Research
In pharmaceutical research, 7-Bromo-8-chloroquinoline is utilized to develop new therapeutic agents. Quinoline derivatives have been studied for their antimalarial, antibacterial, and anticancer activities. The bromo and chloro substituents on the quinoline ring can be modified to enhance the biological activity and pharmacokinetic properties of potential drug candidates .
Material Science
This compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The quinoline moiety is known for its electron-transporting abilities, making it an integral part of the OLED architecture. Researchers aim to improve the efficiency and lifespan of OLEDs by experimenting with such organic compounds .
Analytical Chemistry
7-Bromo-8-chloroquinoline can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow it to serve as a reference compound in chromatography and spectroscopy studies, aiding in the identification and quantification of similar compounds in complex mixtures .
Chemical Synthesis
The compound is also employed in the field of chemical synthesis to create ligands for transition metal complexes. These ligands can then be used in catalysis, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry .
Biological Studies
In biological studies, 7-Bromo-8-chloroquinoline is used to probe the function of enzymes and receptors. By attaching it to biomolecules or using it as a core structure for more elaborate probes, researchers can study biological pathways and identify targets for drug development .
Environmental Science
Due to its halogenated nature, this compound is also relevant in environmental science. It can be used to study the environmental fate of similar organic pollutants, their degradation pathways, and their impact on ecosystems .
Computational Modeling
Lastly, 7-Bromo-8-chloroquinoline is used in computational modeling to predict the behavior of new quinoline derivatives. Computational tools can simulate its interactions with biological targets, predict its physical properties, and guide the design of new compounds with desired activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYGIBBNXCBDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857469 | |
| Record name | 7-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-chloroquinoline | |
CAS RN |
1429790-80-6 | |
| Record name | 7-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-8-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)

![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)
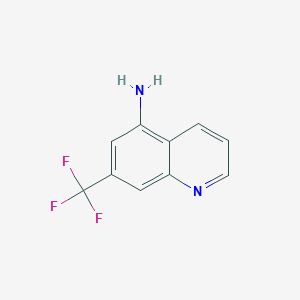
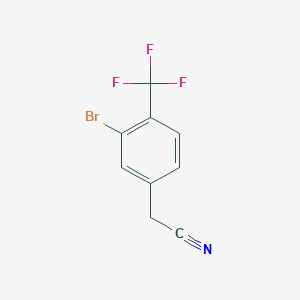
![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

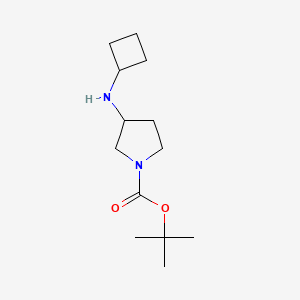
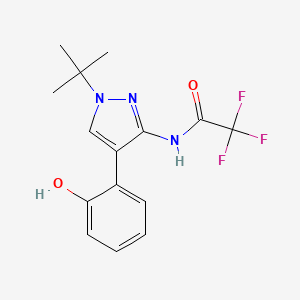
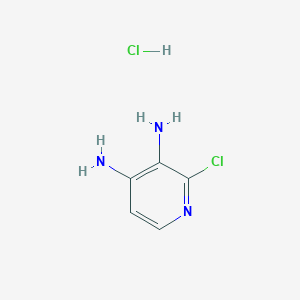
![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)
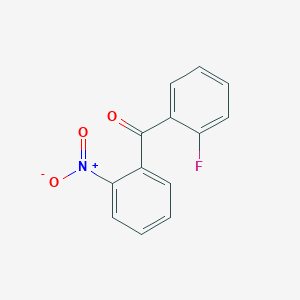
![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)